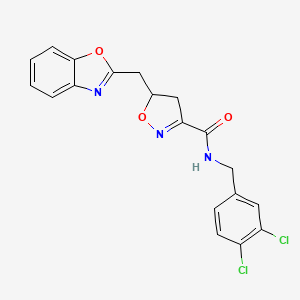![molecular formula C16H13N3O B11464749 3-Phenyl-7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one](/img/structure/B11464749.png)
3-Phenyl-7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one is a heterocyclic compound that features a fused ring system combining pyrazole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one typically involves the condensation of appropriate pyrazole and quinazoline precursors. One common method includes the cyclization of 2-aminobenzophenone with hydrazine derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetic acid, and the temperature is maintained between 80-120°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., AlCl3) may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products
The major products formed from these reactions include oxidized quinazoline derivatives, reduced dihydro compounds, and various substituted phenyl derivatives .
Scientific Research Applications
3-Phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and materials due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular processes like proliferation and inflammation. The exact pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinazolinones: Another class of compounds with a fused quinazoline ring, known for their anticancer and antimicrobial properties.
Uniqueness
3-Phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one is unique due to its specific combination of pyrazole and quinazoline rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical modifications makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C16H13N3O/c20-15-8-4-7-14-13(15)9-17-16-12(10-18-19(14)16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
InChI Key |
WVYJXJFPBWBYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC3=C(C=NN23)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11464667.png)
![methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11464677.png)
![7-tert-butyl-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11464683.png)
![2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11464688.png)
![Methyl 4-(4-methoxyphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11464691.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11464699.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11464710.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11464716.png)
![6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464723.png)
![2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B11464726.png)
![N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11464740.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464763.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11464777.png)
